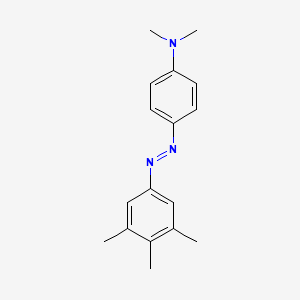
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine is an organic compound with the molecular formula C17H21N3. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,4,5-trimethylaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters, such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can break the azo bond, yielding the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc in acetic acid are frequently used.
Substitution: Halogenation and nitration reactions are typically carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated and nitrated aromatic compounds.
Applications De Recherche Scientifique
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo bond (N=N) can be reduced to form amines, which can interact with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A simpler analog without the azo group.
4-(Dimethylamino)azobenzene: Similar structure but lacks the trimethylphenyl group.
Methyl Red: Another azo dye with different substituents on the aromatic rings.
Uniqueness
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the trimethylphenyl group enhances its stability and color properties, making it particularly useful in dyeing applications.
Propriétés
Numéro CAS |
34522-40-2 |
|---|---|
Formule moléculaire |
C17H21N3 |
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(3,4,5-trimethylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C17H21N3/c1-12-10-16(11-13(2)14(12)3)19-18-15-6-8-17(9-7-15)20(4)5/h6-11H,1-5H3 |
Clé InChI |
ZWJISUKJPCVYPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)C)N=NC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
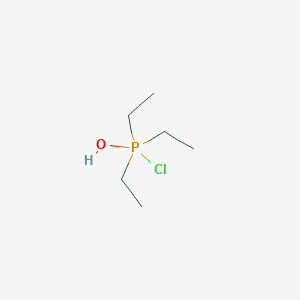


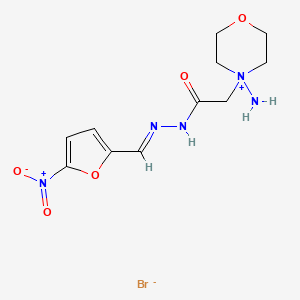
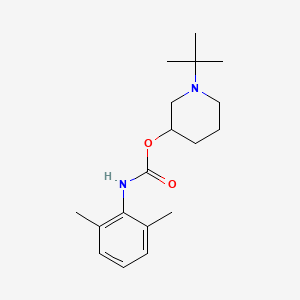
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
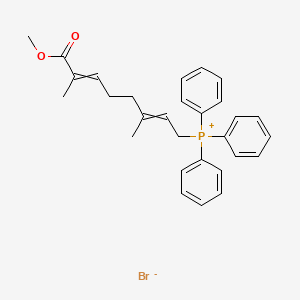

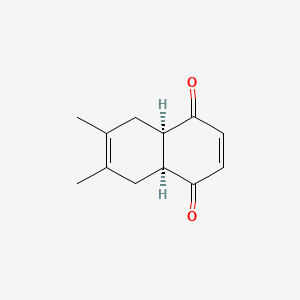
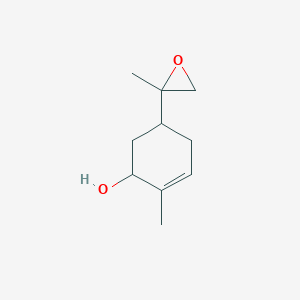

![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
